molecular formula C21H24N2O4 B6570038 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946267-35-2

2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No. B6570038
CAS RN: 946267-35-2
M. Wt: 368.4 g/mol
InChI Key: OYZZYQCDFUDIEL-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (MPTQA) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. MPTQA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been widely studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. Additionally, 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.

Mechanism of Action

The exact mechanism of action of 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is still being studied. However, it is believed that 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of pro-inflammatory molecules, and its inhibition by 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is thought to be responsible for its anti-inflammatory effects. Additionally, 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is believed to exert its antioxidant effects by scavenging reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. It has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

The use of 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is still not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for the use of 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide in scientific research. It could be studied further for its potential use in the treatment of other diseases, such as cardiovascular diseases and neurological disorders. Additionally, it could be studied for its potential use in the treatment of other metabolic disorders, such as fatty liver disease. Furthermore, its mechanism of action could be studied further to better understand its effects in different contexts. Finally, its potential uses in laboratory experiments could be explored further, such as its potential use in drug delivery systems.

Synthesis Methods

2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can be synthesized through a process known as condensation reaction. This reaction involves the combination of two molecules, which can be either organic or inorganic, to form a single molecule. The synthesis method of 2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves the condensation of 3-methoxyphenol and 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl acetate. The reaction is conducted in an aqueous solution at a temperature of 80°C for two hours. The reaction yields a white solid, which is then purified by recrystallization.

properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-21(25)23-11-5-6-15-9-10-16(12-19(15)23)22-20(24)14-27-18-8-4-7-17(13-18)26-2/h4,7-10,12-13H,3,5-6,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZZYQCDFUDIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

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